molecular formula C7H17ClN2O B1443324 N-Isobutyl-2-(methylamino)acetamide hydrochloride CAS No. 1220028-18-1

N-Isobutyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1443324
M. Wt: 180.67 g/mol
InChI Key: CASPTUVKSNVGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It is also known by its CAS No. 1220028-18-1 .


Molecular Structure Analysis

The molecular formula of N-Isobutyl-2-(methylamino)acetamide hydrochloride is C7H17ClN2O . The molecular weight is 180.68 .

Scientific Research Applications

1. Chemical Synthesis and Chromatographic Properties

N-Isobutyl-2-(methylamino)acetamide hydrochloride and its derivatives are utilized as standards for identifying products formed during methylation-fragmentation studies on polysaccharides. These standards, distinguished by their mobilities on paper chromatograms and amino acid analyzers, play a crucial role in the identification of isomers formed from specific residues when certain methylation techniques are used. They also display notable differences in retention times as their trimethylsilyl ethers on gas-liquid chromatography, emphasizing their significance in chromatographic studies (Gorin, 1971).

2. Inhibitory Activity on Detrusor Contraction

A series of compounds, including N-(4-amino-2-butynyl)acetamides which bear structural resemblance to N-Isobutyl-2-(methylamino)acetamide hydrochloride, have been synthesized and assessed for their inhibitory activity on detrusor contraction. These compounds, such as (+)-2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride, have demonstrated potent inhibitory activity on detrusor contraction, highlighting their potential as agents for the treatment of overactive detrusor (Take et al., 1992).

3. Synthesis and Optical Resolution in Neurotoxins

The compound has been involved in the synthesis and optical resolution of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid, highlighting its utility in the synthesis of specific neurotoxic compounds. The procedures involved in these syntheses, such as enantioselective hydrolysis, are crucial for yielding specific enantiomers of the neurotoxins, underscoring the compound's role in the precise synthesis of biologically relevant molecules (Hu & Ziffer, 1990).

4. Synthesis and Characterization in Organic Chemistry

N-Isobutyl-2-(methylamino)acetamide hydrochloride is involved in various synthesis and characterization processes in organic chemistry. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound synthesized using related reagents and processes, showcases the intricate steps involved in organic synthesis – acetylation, esterification, and ester interchange. The characterization of these products, involving IR and MS spectroscopy, underscores the compound's role in the detailed synthesis and analytical processes in organic chemistry (Zhong-cheng & Shu, 2002).

Safety And Hazards

The safety precautions for handling N-Isobutyl-2-(methylamino)acetamide hydrochloride include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction .

properties

IUPAC Name

2-(methylamino)-N-(2-methylpropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASPTUVKSNVGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Isobutyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Isobutyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Isobutyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Isobutyl-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.